(1H-1,2,3-triazol-4-yl)Methanamine

Ricin Toxin A Inhibitors Structure-Activity Relationship Pterin Amide Conjugates

Prevent regioisomeric procurement failures that compromise catalytic efficiency and biological potency. (1H-1,2,3-Triazol-4-yl)methanamine (CAS 118724-05-3) delivers the precise 4-aminomethyl vector required for: • RTA inhibitors: >2-fold IC50 improvement over furan-linked analogs. • hNK1 antagonists: 0.19 nM potency with >300-fold selectivity. • MMP-2 zinc-binding scaffolds with pH-dependent coordination. Supplied as free base for direct amide coupling without basification steps. Global stock available for immediate dispatch.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 118724-05-3
Cat. No. B047385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-1,2,3-triazol-4-yl)Methanamine
CAS118724-05-3
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESC1=NNN=C1CN
InChIInChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7)
InChIKeyHKFJQCFGHPMXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-1,2,3-Triazol-4-yl)methanamine: Core Properties & Comparators


(1H-1,2,3-Triazol-4-yl)methanamine is an aromatic heterocyclic primary amine building block. Its structure consists of a 1,2,3-triazole ring with an aminomethyl substituent at the 4-position [1]. The compound is fundamentally different from its structural isomers (e.g., 1,2,4-triazol-3-yl analogs or pyrazol-4-yl analogs) in terms of nitrogen arrangement, dipole moment, and hydrogen-bonding capacity. It is commonly utilized in its free base form (CAS 118724-05-3) or as a hydrochloride salt (CAS 1009101-70-5). The selection of the correct form is critical and is dictated by the specific coupling chemistry (e.g., amide bond formation, reductive amination, or copper-catalyzed azide-alkyne cycloaddition) required in the target synthetic route .

Generic Substitution Failures for (1H-1,2,3-Triazol-4-yl)methanamine


Procurement decisions for this simple building block cannot rely on generic 'triazole-methanamine' listings due to critical regioisomeric and stoichiometric mismatches. A common procurement failure involves ordering the incorrect salt form. For processes requiring a precise stoichiometric amount of the free amine (e.g., in situ generation or use in aprotic solvents), the hydrochloride salt (CAS 1009101-70-5) cannot be directly substituted for the free base (CAS 118724-05-3) without additional basification steps, which can introduce variability in yield. More critically, regioisomers like (1H-1,2,3-triazol-5-yl)methanamine or isomers of the 1,2,4-triazole class present different nitrogen substitution patterns [1]. In palladium-catalyzed cross-coupling reactions, the N-H acidity and coordination ability of the 1,2,3-triazole over a 1,2,4-triazole can alter catalytic cycle efficiency. The 4-substituted aminomethyl group provides a unique vector for binding that is geometrically distinct from 5-substituted analogs, directly impacting the biological activity of conjugated products, such as ricin toxin A (RTA) inhibitors where the 4-substitution enables a specific bridging interaction [2].

(1H-1,2,3-Triazol-4-yl)methanamine: Quantitative Comparator Evidence


Triazol-4-yl Linker Advantage in RTA Inhibition

N-((1H-1,2,3-triazol-4-yl)methyl-2-amino-4-oxo-3,4-dihydropteridine-7-carboxamide (the 4-linked triazole conjugate) demonstrated a substantial improvement in RTA inhibitory potency compared to the previously reported furan-linked analog. This advantage is attributed to the optimized vector and hydrogen-bonding capability of the 1,2,3-triazole ring, which bridges the primary and secondary binding pockets in RTA, as confirmed by X-ray crystallography (PDB: 4ESI) [1]. While less active than the parent triazole, a pyridyl-functionalized version further yielded an IC50 of roughly 110 μM, still proving superior to all previously published pterin inhibitors such as 7CP [2].

Ricin Toxin A Inhibitors Structure-Activity Relationship Pterin Amide Conjugates

pKa and LogP Impact on Synthetic Reactivity

The conjugate acid of (1H-1,2,3-triazol-4-yl)methanamine has a predicted pKa of 7.14±0.70, while the hydrochloride salt form displays an acidic pKa of 8.93, leading to a LogD (pH 7.4) of -1.83 . This is in stark contrast to structurally related amino-heterocycles. For instance, the 4-substituted pyridine analog, (pyridin-4-yl)methanamine, possesses a significantly higher basicity (conjugate acid pKa ~9.2) and thus remains predominantly protonated and more water-soluble at physiological pH, altering its partition coefficient and reactivity in biphasic reaction systems [1]. The moderate basicity of the 1,2,3-triazole allows for pH-switchable reactivity, enabling easier extraction from aqueous solutions compared to more basic heteroaromatic amines.

Physicochemical Properties Solid Phase Extraction Amide Coupling

Precursor for Bioavailable NK1 Antagonists

The 1,2,3-triazol-4-yl ring bearing a 4-aminomethyl substituent is a critical structural motif for generating high-affinity, water-soluble human Neurokinin-1 (hNK1) receptor antagonists . A compound incorporating this specific building block achieved an IC50 of 0.19 nM against the hNK1 receptor, with >300-fold selectivity over hNK2 and hNK3 receptors. This high potency and selectivity profile is directly linked to the electronic and steric properties of the 1,2,3-triazole core, which cannot be replicated by imidazole or pyrazole analogs .

NK1 Receptor Antagonist Orally Bioavailable Central Nervous System

(1H-1,2,3-Triazol-4-yl)methanamine: Priority Applications


Structure-Guided RTA Inhibitor Synthesis

Use as a key linker to conjugate pterin amides for the development of potent RTA inhibitors. The 4-aminomethyl substitution vector is essential for bridging the primary and secondary binding pockets, yielding >2-fold improvement in IC50 over furan-linked analogs. This application requires the free base form for efficient amide coupling [1].

Selective hNK1 Antagonist Construction

Incorporate as a core structural motif for generating potent (IC50 = 0.19 nM) hNK1 antagonists with >300-fold selectivity over NK2/NK3 receptors. The 1,2,3-triazole's unique electronic profile is critical for solubility and CNS penetration, which are unattainable with standard pyrazole or imidazole bioisosteres .

MMP Inhibitor Library Development

Exploit the compound as a zinc-binding group (ZBG) scaffold for developing selective MMP-2 inhibitors. The moderate pKa of the triazole allows for pH-dependent metal coordination, a property that is distinct from the more basic heterocyclic amines and enables fine-tuning of inhibitor selectivity profiles [2].

Click-Chemistry Probes and Bioconjugates

Utilize the primary amine as a functional handle for the post-functionalization of CuAAC-derived small-molecule probes. The stability of the 1,2,3-triazole ring under physiological conditions and its moderate dipole moment make it a superior linker to aliphatic chains for maintaining probe solubility and minimizing non-specific binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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